2,5-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
2,5-Dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex sulfonamide derivative featuring a fused thiazolo[3,2-b][1,2,4]triazole heterocyclic core. Its structure comprises:
- A 2,5-dimethoxybenzenesulfonamide moiety, which contributes to electronic and steric properties.
- An ethyl linker connecting the sulfonamide group to the heterocyclic system.
This compound’s design suggests applications in medicinal chemistry, leveraging sulfonamide’s role in enzyme inhibition (e.g., carbonic anhydrase) and the heterocyclic system’s capacity for targeted interactions.
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-14-6-4-5-7-17(14)20-23-21-25(24-20)15(13-30-21)10-11-22-31(26,27)19-12-16(28-2)8-9-18(19)29-3/h4-9,12-13,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKHLFCKLYTMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect a wide range of biochemical pathways.
Biological Activity
The compound 2,5-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide represents a novel class of biologically active molecules with potential therapeutic applications. Its complex structure, which includes thiazole and triazole moieties, suggests a diverse range of biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Structural Characteristics
The compound features:
- Thiazole and Triazole Rings : Known for their significant biological activities.
- Methoxy Groups : Enhance solubility and biological interactions.
- Benzenesulfonamide Moiety : Imparts additional pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing thiazole and triazole structures exhibit a variety of biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Antioxidant Activity :
- Enzyme Inhibition :
Study 1: Synthesis and Evaluation of Thiazole Derivatives
A study focused on synthesizing various thiazole derivatives reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that modifications at specific positions enhanced efficacy .
Study 2: Anti-inflammatory Activity Assessment
In vivo studies on thiazole-based compounds revealed their potential in reducing inflammation in carrageenan-induced edema models. The most potent compounds showed comparable effects to established anti-inflammatory drugs like indomethacin .
Study 3: Antioxidant Properties
Research highlighted the antioxidant capabilities of thiazole derivatives, with some exhibiting IC50 values significantly lower than standard antioxidants. This suggests potential applications in preventing oxidative stress-related diseases .
Data Table: Biological Activities of Related Compounds
The precise mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The thiazole and triazole rings may interact with specific enzyme active sites.
- The benzenesulfonamide group could facilitate binding to target proteins involved in inflammation and microbial resistance.
Scientific Research Applications
Pharmacological Applications
The compound's structure suggests several potential pharmacological applications:
Antimicrobial Activity
Research indicates that derivatives of thiazoles and triazoles exhibit significant antimicrobial properties. The thiazole ring is particularly noted for its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Effective against Candida albicans and Aspergillus niger.
Studies have shown that modifications in the structure of thiazole derivatives can enhance their antimicrobial potency. For example, the introduction of electron-withdrawing groups (like nitro groups) has been linked to increased activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
The thiazole and triazole components are also associated with anticancer properties. Compounds containing these moieties have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, some studies have reported that certain thiazole derivatives exhibit cytotoxic effects against cancer cell lines .
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Antimicrobial Efficacy : A study evaluated various thiazole derivatives against multiple bacterial strains and found that specific substitutions significantly enhanced their antimicrobial activity compared to standard treatments like ciprofloxacin .
- Anticancer Activity : Another research project focused on a series of thiazole-triazole hybrids that demonstrated promising results in inhibiting cancer cell growth in vitro. The study emphasized the role of structural modifications in enhancing the efficacy of these compounds .
Comparison with Similar Compounds
Substituent Effects on the Benzenesulfonamide Core
- Analogs : Derivatives like 4-chloro-2-mercapto-5-methyl-N-(1-R1-benzylimidazolidin-2-ylidene)benzenesulfonamide feature chloro and methyl substituents. Chlorine’s electron-withdrawing nature may reduce solubility but improve binding to hydrophobic pockets in enzymes .
Heterocyclic Core Design
- Derivatives: Utilize imidazolidin-2-ylidene or tetrahydropyrimidin-2(1H)-ylidene cores. These non-fused systems offer conformational flexibility but may be prone to faster degradation .
Thiazole-Containing Analogs
Thiazole Functionalization
- Target Compound : The fused thiazolo-triazole system contrasts with compounds, which feature standalone thiazole rings (e.g., thiazol-5-ylmethyl carbamates). The triazole fusion in the target may enhance π-π stacking interactions in biological targets compared to isolated thiazole systems .
Linker and Side Chain Variations
- Analogs: Use methylene or propyl linkers (e.g., isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate), which may alter binding kinetics due to increased hydrophobicity or bulk .
Hypothesized Pharmacological Implications
- Target Compound : The 2,5-dimethoxybenzenesulfonamide group may enhance blood-brain barrier penetration compared to ’s chloro/methyl analogs. The fused heterocycle could improve selectivity for kinases or proteases.
- Carbamates : The ureido and carbamate groups in compounds suggest protease inhibition applications, whereas the target’s sulfonamide may favor carbonic anhydrase or cyclooxygenase targeting .
Q & A
Q. How to design a study linking the compound’s mechanism to a theoretical framework?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
